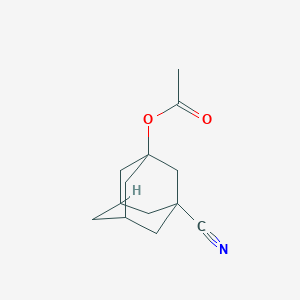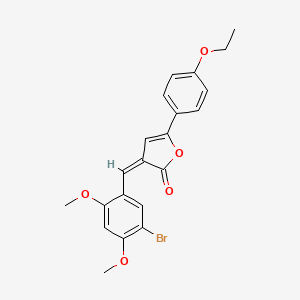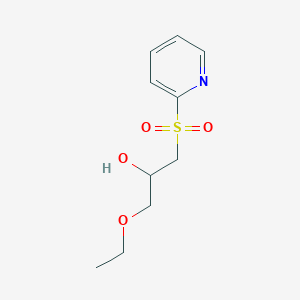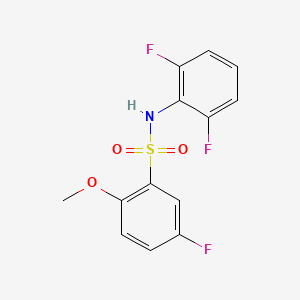
3-cyano-1-adamantyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyano-1-adamantyl acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a derivative of adamantane, a highly stable and rigid hydrocarbon molecule that has been widely used in pharmaceutical, chemical, and material science research. The synthesis method of 3-cyano-1-adamantyl acetate is relatively simple and involves the reaction of adamantane with acetic anhydride and cyanogen bromide.
Scientific Research Applications
3-cyano-1-adamantyl acetate has been found to have potential applications in various fields of scientific research. It has been studied for its antiviral, antitumor, and anti-inflammatory properties. In the field of material science, it has been used to synthesize new materials with unique properties. In addition, it has been studied as a potential ligand for various metal ions.
Mechanism of Action
The mechanism of action of 3-cyano-1-adamantyl acetate is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by binding to specific receptors in the body. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects
3-cyano-1-adamantyl acetate has been found to have various biochemical and physiological effects. It has been shown to inhibit the replication of certain viruses and to induce apoptosis in cancer cells. In addition, it has been found to have anti-inflammatory properties and to reduce the production of pro-inflammatory cytokines. Further studies are needed to explore the full range of biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-cyano-1-adamantyl acetate is its relative ease of synthesis. It can be synthesized under mild conditions using readily available reagents. In addition, it has been found to be relatively stable and can be stored for long periods of time. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for research on 3-cyano-1-adamantyl acetate. One area of interest is the development of new materials based on this compound. It has been shown to have unique properties that could be exploited in the development of new materials with specific applications. Another area of interest is the study of its antiviral and antitumor properties. Further research is needed to determine the full range of its potential applications in these areas. In addition, the mechanism of action of this compound needs to be further elucidated to fully understand its potential applications.
Synthesis Methods
The synthesis of 3-cyano-1-adamantyl acetate involves the reaction of adamantane with acetic anhydride and cyanogen bromide. The reaction takes place in the presence of a catalyst such as triethylamine and produces 3-cyano-1-adamantyl acetate as the main product. The reaction is relatively simple and can be carried out under mild conditions.
properties
IUPAC Name |
(3-cyano-1-adamantyl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-9(15)16-13-5-10-2-11(6-13)4-12(3-10,7-13)8-14/h10-11H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSROKNDYZRZCLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC12CC3CC(C1)CC(C3)(C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dichloro-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5132447.png)
![4-[benzyl(methylsulfonyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B5132455.png)

![2-(2-{4-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B5132462.png)
![propyl 4-[(3-bromo-4-ethoxybenzoyl)amino]benzoate](/img/structure/B5132472.png)
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B5132480.png)
![N-{3-[(3-bromo-4-ethoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B5132486.png)

![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(3-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5132507.png)
![3-phenyl-N-{1-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B5132532.png)

![4-(4-biphenylyl)-2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5132537.png)
![3-[2-oxo-2-(3-oxo-4-phenyl-1-piperazinyl)ethyl]-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B5132544.png)
